molecular formula C12H14FN B1381932 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1368756-19-7

7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B1381932
CAS No.: 1368756-19-7
M. Wt: 191.24 g/mol
InChI Key: BRAJJLXWBJFLEV-UHFFFAOYSA-N
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Description

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a heterocyclic compound that has garnered significant interest in recent years due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which includes a fluorine atom at the 7’ position and a cyclopentane ring fused to an indole moiety .

Mechanism of Action

Preparation Methods

The synthesis of 7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through various synthetic routes. One common method includes the reaction of a suitable indole derivative with a cyclopentane precursor under specific conditions to form the spirocyclic ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can be compared with other similar compounds, such as:

    Spiroindoline: Another spirocyclic compound with potential therapeutic applications.

    Spirooxindoles: Compounds with a spirocyclic structure fused to an oxindole moiety, often used in medicinal chemistry.

The uniqueness of 7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its specific fluorine substitution and the resulting effects on its chemical and biological properties .

Properties

IUPAC Name

7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAJJLXWBJFLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368756-19-7
Record name 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Reactant of Route 5
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Reactant of Route 6
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

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